5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound belonging to the tetrahydropyridine class. It features a saturated six-membered ring containing nitrogen and is characterized by a methyl group at the 5-position. This compound is of significant interest due to its potential applications in medicinal chemistry and neuropharmacology.
The compound can be synthesized from various precursors and is available from chemical suppliers such as BenchChem and TCI Chemicals. Its molecular formula is with a molecular weight of approximately 145.63 g/mol. The compound's unique structure allows it to participate in a range of chemical reactions, making it valuable in synthetic organic chemistry.
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is classified as a tertiary amine due to the presence of the nitrogen atom in its structure. It also falls under the category of alkaloids due to its nitrogen-containing heterocyclic nature.
The synthesis of 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride can be achieved through several methods:
The molecular structure of 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride features a six-membered ring with one nitrogen atom and a methyl group at the 5-position.
YTSAAQMJVBJTJS-UHFFFAOYSA-N
.5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical transformations:
The mechanism of action for 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride involves interactions with various neurotransmitter systems in the brain. Specifically:
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride has several scientific applications:
This compound represents an important area of study within medicinal chemistry and neuropharmacology due to its structural properties and potential therapeutic applications.
The neurotoxicity of 5-methyl-1,2,3,6-tetrahydropyridine hydrochloride analogs is initiated by enzymatic bioactivation. Like its structural analog MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), these compounds undergo a two-step oxidation process primarily catalyzed by monoamine oxidase B (MAO-B) in glial cells. This converts the parent compound to the toxic pyridinium species (e.g., 5-methylpyridinium ion) through a dihydropyridinium intermediate [1] [8]. MAO-B’s catalytic efficiency varies significantly based on aromatic ring substitutions; alkyl groups at specific positions can shift substrate specificity from MAO-B to MAO-A [1].
Alternative activation pathways involve heme peroxidases (e.g., myeloperoxidase in microglia), which directly oxidize tetrahydropyridines to dihydropyridinium cations. These unstable intermediates disproportionate into the protoxin and the neurotoxic pyridinium ion [4]. Concurrently, cytochrome P450 2D6 (CYP2D6) acts as a detoxifying enzyme via N-demethylation or aromatic hydroxylation. Polymorphisms in CYP2D6 may thus influence individual susceptibility by altering the balance between activation and inactivation [4] [8].
Table 1: Enzymatic Pathways in Tetrahydropyridine Bioactivation
Enzyme | Role | Primary Reaction | Toxic Metabolite |
---|---|---|---|
MAO-B | Activation | Two-step oxidation of tetrahydropyridine | Dihydropyridinium (MPDP⁺) |
Heme peroxidases | Activation | Single-electron oxidation | Pyridinium ion (MPP⁺) |
CYP2D6 | Inactivation | N-demethylation/aromatic hydroxylation | Hydroxylated derivatives |
The ultimate pyridinium metabolite (e.g., 5-methylpyridinium) exerts toxicity through mitochondrial complex I inhibition. This cationic species accumulates in dopaminergic neurons via the dopamine transporter (DAT) and is further concentrated in mitochondria by the transmembrane electrical gradient [1] [5]. Binding at or near the rotenone/piericidin site of NADH dehydrogenase disrupts electron transport, reducing ATP synthesis by >70% within hours [5] [9].
Mitochondrial damage triggers cascading oxidative stress:
Mitochondria-targeted peptides (e.g., SS-31) mitigate toxicity by preserving complex I activity and reducing ROS, confirming the centrality of mitochondrial failure [5].
Table 2: Mitochondrial and Oxidative Stress Events in Neurotoxicity
Event | Consequence | Experimental Evidence |
---|---|---|
Complex I inhibition | ATP depletion (>50% in striatum) | Reduced oxygen consumption in isolated mitochondria [5] |
ROS generation | Lipid peroxidation; protein carbonylation | Elevated MDA in striatum [6] [10] |
Glutathione depletion | Loss of redox buffering capacity | 40% decrease in nigral GSH [6] |
Calcium dysregulation | Calpain activation; cytochrome c release | Mitochondrial swelling in vitro [5] |
The susceptibility of nigrostriatal dopaminergic neurons to tetrahydropyridine analogs involves three key factors:
Dopamine transporter (DAT) density: DAT facilitates preferential uptake of pyridinium metabolites (e.g., MPP⁺) into dopaminergic terminals. While both nigrostriatal and mesolimbic neurons express DAT, the former exhibits higher functional uptake capacity [3] [10].
Mitochondrial vulnerability: Nigral neurons have lower mitochondrial reserve capacity and higher basal ROS production than ventral tegmental area (VTA) neurons. After metabolite accumulation, complex I inhibition disproportionately compromises ATP synthesis in the substantia nigra pars compacta (SNpc) [5] [10].
Endogenous antioxidant disparities: The mesolimbic pathway exhibits stronger adaptive responses to oxidative stress. For example:
This mechanistic selectivity explains why tetrahydropyridine analogs cause parkinsonian pathology while sparing mesolimbic dopamine projections [3] [10].
Table 3: Factors in Pathway-Selective Vulnerability
Factor | Nigrostriatal Pathway | Mesolimbic Pathway | Protective Effect |
---|---|---|---|
DAT density | High | Moderate | N/A |
Basal glutathione | Low | High | Limits oxidative damage |
Calbindin D28k | Absent/low | High | Buffers calcium overload |
SOD induction post-toxin | Weak (CuZnSOD unchanged) | Strong (CuZnSOD ↑ 100%) | Enhances ROS scavenging |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: